6-(2,5-dimethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Description
6-(2,5-Dimethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a polycyclic aromatic compound featuring a dibenzazepine core substituted with a dimethoxyphenyl group at position 4. The molecule contains two ketone groups at positions 5 and 7, contributing to its planar, conjugated structure.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-26-14-11-12-20(27-2)19(13-14)23-21(24)17-9-5-3-7-15(17)16-8-4-6-10-18(16)22(23)25/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWLLHNCKPUFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2,5-Dimethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a member of the dibenzoazepine family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This compound's structure suggests it may exhibit various pharmacological effects, including antitumor and neuroprotective properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C22H19N1O2
- Molar Mass : 327.38 g/mol
- CAS Number : To be confirmed
Antitumor Activity
Recent studies have indicated that compounds within the dibenzoazepine class can exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| 6-(4-Methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione | HeLa | 97.3 |
| 2-bromo-11-methyl-5-(naphthalen-1-ylmethyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | U87 | 75.3 |
The data indicates that modifications in the phenyl group can lead to varying levels of cytotoxicity against cancer cells. The presence of methoxy groups appears to enhance the activity against specific cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of dibenzoazepines has also been explored. In particular, compounds similar to 6-(2,5-dimethoxyphenyl)-5H-dibenzo[c,e]azepine have shown promise in models of neurodegenerative diseases like Alzheimer's. Research has demonstrated that these compounds can inhibit key enzymes involved in neurodegeneration.
- Enzyme Inhibition :
- BACE-1 (β-site amyloid precursor protein cleaving enzyme): IC50 = 0.542 ± 0.099 µM.
This suggests that the compound may help reduce amyloid plaque formation in Alzheimer's disease models.
Case Studies
Several case studies have highlighted the biological activities of dibenzoazepines:
-
Study on Cytotoxicity :
- A series of dibenzo[b,f][1,5]diazocines were synthesized and tested for cytotoxic effects on HeLa and U87 cell lines. The results indicated a selective cytotoxic effect towards cancer cells while sparing normal cells.
-
Neuroprotective Study :
- In vivo studies demonstrated that certain dibenzoazepines could attenuate cognitive decline in animal models induced by amyloid-beta. These studies measured biochemical markers and behavioral outcomes to assess efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their comparative features are summarized below:
Substituent Impact Analysis :
- Methoxy vs. Methyl Groups : Methoxy groups (electron-donating) may enhance radical scavenging capacity in antioxidant assays compared to methyl groups (electron-neutral) .
Pharmacological Comparisons
- Antioxidant Activity : Derivatives with electron-donating groups (e.g., methoxy) on the phenyl ring exhibit superior antioxidant effects in vitro. For example, 5H-dibenz[b,f]azepine derivatives with methoxy substitutions showed 1.5–2× higher DPPH radical scavenging activity than methyl-substituted analogs .
- Hypolipidemic Effects : Saturated analogs (e.g., 6,7-dihydro derivatives) reduced cholesterol and triglycerides in rodent VLDL and chylomicrons by up to 40% at 50 mg/kg doses . The dimethoxy variant’s unsaturated structure may limit similar efficacy due to reduced metabolic stability.
- Anti-inflammatory Activity : N-Benzoylbenzamide analogs reduced carrageenan-induced paw edema in rats by 60–70% at 10 mg/kg, suggesting that the dibenzazepine-dione core contributes to COX/LOX inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
